N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core structure. The oxadiazole ring is substituted at the 5-position with a benzo[d][1,3]dioxol-5-yl group (a fused bicyclic aromatic system with two oxygen atoms) and at the 2-position with a benzamide moiety bearing a para-methylsulfonyl (-SO₂CH₃) substituent.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-27(22,23)12-5-2-10(3-6-12)15(21)18-17-20-19-16(26-17)11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYFKDQISMTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its various biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the benzo[d][1,3]dioxole and methylsulfonyl groups. The synthetic pathway often utilizes reactions such as 1,3-dipolar cycloaddition and coupling reactions to achieve the desired structure.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For example, a related compound showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), outperforming standard drugs like doxorubicin in certain assays .
The mechanisms of action include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
- Apoptosis Induction : Studies have shown that these compounds can influence apoptotic pathways by altering the expression of proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest in various cancer cell lines.
Antifungal Activity
In addition to anticancer properties, derivatives of this compound have shown antifungal activity against several pathogens. For instance, a series of benzamide derivatives demonstrated varying degrees of antifungal efficacy in vitro, suggesting potential applications in treating fungal infections .
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound significantly reduces cell viability at low concentrations compared to control groups.
- Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to key protein targets involved in cancer progression and survival pathways. Molecular docking results suggest favorable interactions with EGFR and other related kinases.
Research Findings Summary
| Activity | IC50 Values (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 2.38 | EGFR inhibition |
| HCT116 (Colon Cancer) | 1.54 | Apoptosis induction |
| MCF7 (Breast Cancer) | 4.52 | Cell cycle arrest |
| Antifungal Activity | Varies | Disruption of fungal cell wall synthesis |
Comparison with Similar Compounds
Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations :
- Substituent Effects : The target’s benzo[d][1,3]dioxol-5-yl group is structurally distinct from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl. The fused benzodioxole system may enhance π-π stacking interactions compared to simpler aryl groups.
- Sulfonyl vs. Sulfamoyl: The methylsulfonyl group in the target compound differs from sulfamoyl derivatives (e.g., LMM5, LMM11) in electronic and steric properties.
- Synthetic Yields : Analogues like Compound 22 (35% yield) and LMM5/LMM11 (purchased commercially) suggest that the target compound’s synthesis may require optimization for improved efficiency.
Analogues with Sulfonyl/Sulfamoyl Benzamide Moieties
Table 2: Comparison of Sulfonyl/Sulfamoyl Derivatives
Key Observations :
- Sulfamoyl Variations : Dimethylsulfamoyl () and diethylsulfamoyl () groups introduce bulkier substituents than the target’s methylsulfonyl, which may sterically hinder target binding.
Analogues with Benzo[d][1,3]dioxole or Related Scaffolds
Table 3: Comparison of Benzodioxole-Containing Compounds
Key Observations :
- Hybrid Scaffolds : Compounds like B20 and C3 () incorporate benzodioxole but with additional functional groups (e.g., piperazine), which may enhance solubility or modulate target selectivity.
- Positional Isomerism: The target’s benzodioxole is fused at the 1,3-positions, whereas 2,3-dihydrobenzo[b][1,4]dioxin () features a non-fused dioxane ring, reducing aromaticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
